Unveiling the Structure of Penta-N-acetylchitopentaose: A Technical Guide
Unveiling the Structure of Penta-N-acetylchitopentaose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Penta-N-acetylchitopentaose is a critical oligosaccharide that plays a significant role in various biological processes, most notably in the symbiotic relationship between leguminous plants and nitrogen-fixing bacteria. As a fundamental building block of more complex signaling molecules, a thorough understanding of its molecular structure is paramount for research in agrobiology, glycobiology, and therapeutic development. This technical guide provides an in-depth overview of the molecular architecture of Penta-N-acetylchitopentaose, the experimental methods used for its characterization, and its biological significance.
Molecular Structure and Properties
Penta-N-acetylchitopentaose is an oligosaccharide composed of five N-acetyl-D-glucosamine (GlcNAc) units linked together by β-(1→4) glycosidic bonds. It is the pentameric form of chitin, a long-chain polymer of GlcNAc. The structure consists of a linear chain, with each GlcNAc monomer in a pyranose ring form. The repeating β-(1→4) linkages confer a specific three-dimensional conformation that is crucial for its recognition by various proteins and enzymes.
The formal IUPAC name for this compound is O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-D-glucose[1].
Quantitative Physicochemical Data
The key quantitative properties of Penta-N-acetylchitopentaose are summarized in the table below, compiled from various chemical databases and suppliers.
| Property | Value | References |
| Molecular Formula | C40H67N5O26 | [1][2][3][4] |
| Molecular Weight | 1033.98 - 1034.0 g/mol | [1][2][3][4] |
| CAS Number | 36467-68-2 | [1][3][4] |
| Appearance | White to off-white crystalline solid | [3] |
| Purity | Typically ≥95% | [2] |
| Solubility | Soluble in water (e.g., 1 mg/ml in PBS, pH 7.2) | [1][3] |
| Melting Point | 285-295°C (with decomposition) | [3] |
| SMILES String | O[C@@H]1--INVALID-LINK--O--INVALID-LINK--O--INVALID-LINK----INVALID-LINK--=O)--INVALID-LINK----INVALID-LINK--O--INVALID-LINK--CO)([H])--INVALID-LINK--C(NC(C)=O)C=O)--INVALID-LINK--=O)[C@H]4O)O[C@@H]3CO)([H])--INVALID-LINK--=O)[C@H]2O">C@([H])--INVALID-LINK--[C@H]1O | [1] |
Biological Significance: Role in Legume-Rhizobium Symbiosis
Penta-N-acetylchitopentaose is a key precursor in the biosynthesis of Nod factors (Nodulation factors), which are lipo-chitooligosaccharides (LCOs).[5] These molecules are essential signals produced by soil bacteria (rhizobia) to initiate the formation of nitrogen-fixing nodules on the roots of leguminous plants.[3][5]
The biosynthesis pathway of Nod factors is a prime example of the biological relevance of Penta-N-acetylchitopentaose. The process is initiated by chemical signals (flavonoids) from the plant root, which activate the bacterial NodD protein. This, in turn, triggers the expression of other nod genes. The NodC protein, a chitooligosaccharide synthase, polymerizes UDP-N-acetylglucosamine into a chitooligosaccharide chain, such as Penta-N-acetylchitopentaose.[1] This backbone is then modified by other Nod enzymes to create the final, host-specific Nod factor. This signaling cascade is fundamental for symbiotic nitrogen fixation, a process vital for sustainable agriculture.
Caption: Biosynthesis of Nod factors in Rhizobium.
Experimental Protocols for Structural Elucidation
The determination of the primary and three-dimensional structure of oligosaccharides like Penta-N-acetylchitopentaose relies on sophisticated analytical techniques. The two primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful non-destructive technique for determining the covalent structure and conformation of carbohydrates in solution.[6][7][8]
Objective: To determine the sequence of monosaccharides, their anomeric configurations (α or β), and the positions of the glycosidic linkages.
Methodology:
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Sample Preparation:
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The Penta-N-acetylchitopentaose sample is lyophilized to remove any residual solvents.
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A few nanomoles to milligrams of the sample are dissolved in deuterium oxide (D₂O) to minimize the solvent proton signal.[8] Buffers and salts should be removed beforehand to improve spectral sensitivity.[8]
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The solution is transferred to a high-precision 5 mm NMR tube.[8]
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Data Acquisition:
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1D ¹H-NMR: A one-dimensional proton NMR spectrum is first acquired.[8] Key "structural reporter" signals, such as the anomeric protons (resonating between δ 4.4–6.0 ppm), are identified.[8][9] The coupling constants (e.g., ³J_H1,H2_) provide initial information about the anomeric configuration.[8]
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2D Homonuclear NMR (COSY, TOCSY): To resolve signal overlap, 2D experiments are performed. DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy) is used to establish proton-proton couplings within a single sugar residue. TOCSY (Total Correlation Spectroscopy) is used to assign all the proton resonances belonging to a single monosaccharide spin system.
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2D Heteronuclear NMR (HSQC, HMBC): HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon-13 nuclei, allowing for the assignment of the ¹³C spectrum.[8] HMBC (Heteronuclear Multiple Bond Correlation) detects longer-range (2-3 bond) couplings between protons and carbons, which is crucial for identifying the glycosidic linkage positions between adjacent GlcNAc units.
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2D NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to identify protons that are close in space, providing information about the 3D conformation and confirming inter-residue linkages.
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-
Data Analysis: The collective data from these experiments allows for the step-by-step assembly of the oligosaccharide structure, from the assignment of individual sugar residues to determining their sequence and linkage.
X-ray Crystallography
X-ray crystallography provides the precise three-dimensional coordinates of atoms in a molecule, offering an unparalleled level of detail about bond lengths, angles, and conformation in the solid state.
Objective: To determine the high-resolution crystal structure of Penta-N-acetylchitopentaose.
Methodology:
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Crystallization:
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This is often the most challenging step.[10] A supersaturated solution of highly pure Penta-N-acetylchitopentaose is prepared.
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Various crystallization techniques, such as vapor diffusion (hanging drop or sitting drop), are employed. A range of precipitants, buffers, and temperatures are screened to find conditions that yield single, diffraction-quality crystals (ideally >0.1 mm in all dimensions).[10]
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-
Data Collection:
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A suitable crystal is mounted on a goniometer and cryo-cooled in a stream of liquid nitrogen to prevent radiation damage.
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The crystal is placed in a focused beam of monochromatic X-rays, often from a synchrotron source for higher intensity.
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The crystal is rotated in the beam, and the resulting diffraction pattern of spots (reflections) is recorded on a detector.[10]
-
-
Structure Solution and Refinement:
-
The intensities and positions of the diffracted spots are measured.
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Using mathematical methods, primarily Fourier transforms, the diffraction data is converted into an electron density map of the crystal's unit cell.[10]
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A molecular model is built into the electron density map.
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Conclusion
Penta-N-acetylchitopentaose is more than a simple oligomer; it is a key molecular entity at the crossroads of microbial signaling and plant biology. Its well-defined linear structure, composed of five β-(1→4) linked GlcNAc units, serves as the foundation for the biosynthesis of complex Nod factors. The structural elucidation of this molecule, achieved through powerful analytical techniques like NMR and X-ray crystallography, is fundamental for a deeper understanding of its function. For professionals in drug development and agricultural science, this knowledge opens avenues for the rational design of molecules that can modulate plant-microbe interactions, potentially leading to novel bio-fertilizers or crop protection strategies.
References
- 1. Biosynthesis and secretion of rhizobial lipochitin-oligosaccharide signal molecules. | Semantic Scholar [semanticscholar.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Rhizobium lipo-chitooligosaccharide nodulation factors: signaling molecules mediating recognition and morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asset.library.wisc.edu [asset.library.wisc.edu]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of glycan structure by nuclear magnetic resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 11. The Preparation and Characterization of Chitooligosaccharide–Polylactide Polymers, and In Vitro Release of Microspheres Loaded with Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chitins and Chitosan in the Solid State - Glycopedia [glycopedia.eu]
